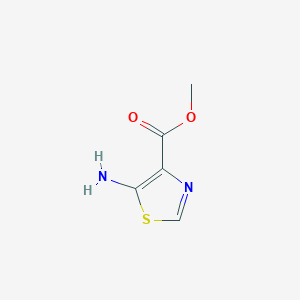

Methyl 5-aminothiazole-4-carboxylate

Übersicht

Beschreibung

Methyl 5-aminothiazole-4-carboxylate is a useful research compound. Its molecular formula is C5H6N2O2S and its molecular weight is 158.18 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemische Analyse

Biochemical Properties

Methyl 5-aminothiazole-4-carboxylate plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been shown to inhibit certain enzymes involved in bacterial cell wall synthesis, making it a potential antimicrobial agent . Additionally, it interacts with proteins involved in cell signaling pathways, thereby modulating cellular responses to external stimuli . The nature of these interactions often involves binding to the active site of the enzyme or protein, leading to inhibition or activation of their function .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, in cancer cells, it can induce apoptosis by activating specific signaling pathways that lead to programmed cell death . Additionally, it can alter gene expression patterns, leading to changes in the production of proteins that are crucial for cell survival and proliferation . These effects highlight the potential of this compound as a therapeutic agent in cancer treatment.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. It binds to specific biomolecules, such as enzymes and receptors, leading to changes in their activity . For instance, it can inhibit enzyme activity by binding to the active site, preventing the substrate from accessing the site and thereby blocking the enzymatic reaction . Additionally, it can activate or inhibit signaling pathways by binding to receptors on the cell surface, leading to changes in gene expression and cellular responses . These molecular interactions are crucial for the compound’s biological activity and therapeutic potential.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to the compound has been associated with sustained changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to exert beneficial effects, such as antimicrobial and anticancer activity . At higher doses, it can cause toxic or adverse effects, including damage to vital organs and disruption of normal cellular function . Threshold effects have been observed, where the compound’s activity increases with dosage up to a certain point, beyond which adverse effects become more prominent . These findings underscore the importance of determining the optimal dosage for therapeutic use.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors . It can influence metabolic flux and metabolite levels by modulating the activity of key enzymes involved in metabolic processes . For instance, it has been shown to inhibit enzymes involved in the synthesis of nucleotides, leading to a decrease in nucleotide levels and subsequent effects on DNA and RNA synthesis . These interactions highlight the compound’s potential to modulate metabolic pathways and influence cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity . The compound is transported across cell membranes by specific transporters and binding proteins, which facilitate its uptake and distribution within the cell . Once inside the cell, it can accumulate in specific compartments, such as the cytoplasm or nucleus, where it exerts its effects . The localization and accumulation of the compound are important factors that determine its biological activity and therapeutic potential.

Subcellular Localization

This compound exhibits specific subcellular localization, which influences its activity and function . The compound can be directed to specific compartments or organelles within the cell by targeting signals or post-translational modifications . For example, it can be localized to the mitochondria, where it can influence mitochondrial function and energy production . The subcellular localization of this compound is a key factor that determines its biological activity and therapeutic potential.

Biologische Aktivität

Methyl 5-aminothiazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an in-depth analysis of its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

1. Chemical Structure and Properties

This compound features a thiazole ring, which is a five-membered heterocyclic structure containing sulfur and nitrogen. This structural motif is known for its ability to interact with various biological targets, making it a candidate for drug development.

2.1 Antimicrobial Activity

One of the most notable biological activities of this compound is its antimicrobial properties. Research indicates that it exhibits significant inhibitory effects against Mycobacterium tuberculosis with a minimum inhibitory concentration (MIC) of 0.06 µg/ml (240 nM) . This potency suggests that the compound could serve as a lead in developing new antitubercular agents.

Table 1: Antimicrobial Activity of this compound

| Microorganism | MIC (µg/ml) | Reference |

|---|---|---|

| Mycobacterium tuberculosis H37Rv | 0.06 | |

| Escherichia coli | TBD | TBD |

| Staphylococcus aureus | TBD | TBD |

2.2 Anticancer Properties

This compound has also been evaluated for its anticancer potential. Studies have shown that compounds with similar thiazole structures can inhibit cell proliferation in various cancer cell lines, including breast and lung cancers. The mechanism often involves the modulation of apoptotic pathways and cell cycle regulation .

2.3 Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, this compound may exhibit anti-inflammatory properties. It has been reported to influence signaling pathways related to inflammation, potentially reducing cytokine production and inflammatory responses .

The biological activity of this compound is largely attributed to its interaction with specific biomolecules:

- Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in bacterial cell wall synthesis, which is critical for its antimicrobial activity .

- Cell Signaling Modulation : It can activate or inhibit various signaling pathways by binding to receptors on the cell surface, leading to changes in gene expression and cellular metabolism .

4.1 Case Study: Antitubercular Activity

A study focusing on the synthesis and evaluation of methyl 2-amino-5-benzylthiazole-4-carboxylate demonstrated its effectiveness against M. tuberculosis. The research highlighted the compound's low cytotoxicity towards eukaryotic cells while maintaining high selectivity against mycobacterial strains .

4.2 Case Study: Anticancer Activity

Another investigation assessed the anticancer effects of various thiazole derivatives, including this compound, revealing promising results in inhibiting proliferation in several cancer cell lines through apoptosis induction .

5. Conclusion and Future Directions

This compound presents a promising candidate for further research due to its notable biological activities, particularly against M. tuberculosis and various cancer cell lines. Future studies should focus on optimizing its pharmacokinetic properties and exploring its full therapeutic potential through structure-activity relationship (SAR) studies.

Further exploration into the mechanisms underlying its biological effects will be crucial for developing effective therapeutic agents based on this compound.

References :

- BenchChem - Biochemical Analysis

- MDPI - Overview on Synthetic 2-Aminothiazole-Based Compounds

- PLOS One - Antitubercular Activity

- MDPI - Biological Activity Overview

- PMC - Expanding Knowledge Around Antitubercular Compounds

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Methyl 5-aminothiazole-4-carboxylate has shown promising results as an antimicrobial agent. It interacts with enzymes involved in bacterial cell wall synthesis, making it a potential candidate for developing new antibiotics. Studies have demonstrated its ability to inhibit Mycobacterium tuberculosis, with minimal inhibitory concentrations (MIC) reported as low as 0.06 µg/ml for certain derivatives, indicating strong antitubercular activity .

Anti-Cancer Properties

Research indicates that derivatives of 5-aminothiazole compounds exhibit cytotoxic effects against various cancer cell lines. For instance, certain thiazole derivatives have been shown to possess significant activity against hepatocellular carcinoma cells (HepG2) and other malignancies . The structure-activity relationship (SAR) studies suggest that modifications to the thiazole ring can enhance potency and selectivity against cancer cells.

Neurological Disorders

The compound serves as an intermediate in synthesizing pharmaceuticals targeting neurological disorders. Its ability to interact with specific biological pathways is crucial for developing treatments for conditions such as Alzheimer's disease and Parkinson's disease .

Agrochemicals

This compound is utilized in formulating pesticides and herbicides. Its effectiveness in targeting specific pests while minimizing environmental impact makes it valuable in sustainable agriculture practices. The compound's role as a plant growth regulator has also been explored, demonstrating potential benefits in crop yield enhancement .

Enzyme Inhibition Studies

The compound is extensively used in biochemical research to study enzyme inhibition and protein interactions. It aids researchers in understanding metabolic pathways and disease mechanisms by providing insights into how specific enzymes are affected by thiazole derivatives .

Cellular Effects

This compound influences various cellular processes, including gene expression and signaling pathways. Its modulation of cellular metabolism has been observed in laboratory settings, where temporal effects on cell function were assessed.

Development of Novel Materials

In material science, this compound contributes to developing novel polymers and coatings with enhanced durability and environmental resistance. The incorporation of thiazole derivatives into material formulations has led to improved performance characteristics .

Data Table: Summary of Applications

| Application Area | Specific Use Case | Key Findings |

|---|---|---|

| Pharmaceuticals | Antimicrobial agents | MIC of 0.06 µg/ml against M. tuberculosis |

| Anti-cancer properties | Significant cytotoxicity against HepG2 cells | |

| Neurological disorder treatments | Intermediate for drugs targeting neurological pathways | |

| Agriculture | Pesticides and herbicides | Effective pest targeting with low environmental impact |

| Biochemical Research | Enzyme inhibition studies | Insights into metabolic pathways |

| Cellular effect studies | Modulates gene expression and cellular metabolism | |

| Material Science | Novel materials development | Enhanced durability in polymers |

Antitubercular Activity Study

A study focused on modifying the structure of this compound derivatives revealed that certain compounds exhibited potent activity against M. tuberculosis, outperforming traditional antibiotics like isoniazid (INH) . The research emphasized the importance of structural modifications in enhancing efficacy.

Cancer Cell Line Evaluation

In evaluating the cytotoxic effects on various cancer cell lines, thiazole derivatives were found to induce apoptosis selectively in tumor cells while sparing normal cells, showcasing their potential as targeted cancer therapies . This highlights the therapeutic promise of these compounds in oncology.

Agricultural Efficacy Trials

Field trials demonstrated that this compound-based agrochemicals significantly improved crop yields while reducing pest populations, underscoring its utility in sustainable agricultural practices .

Eigenschaften

IUPAC Name |

methyl 5-amino-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O2S/c1-9-5(8)3-4(6)10-2-7-3/h2H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTNJGCAOEGZZMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(SC=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10696175 | |

| Record name | Methyl 5-amino-1,3-thiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10696175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1239464-24-4 | |

| Record name | Methyl 5-amino-1,3-thiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10696175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 5-amino-1,3-thiazole-4-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.